Oxytocin, monoacetate (salt)

Beschreibung

Impact of Acetate Counterion on Peptide Stability and Conformation

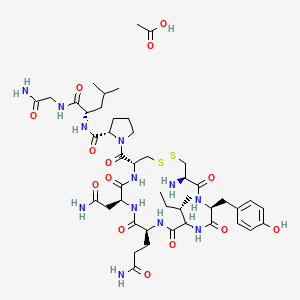

The acetate counterion plays a critical role in stabilizing oxytocin’s tertiary structure, particularly through electrostatic interactions with positively charged residues. Oxytocin’s cyclic nonapeptide structure (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2) features two β-turns stabilized by hydrogen bonds: one in the cyclic moiety (Tyr²–Asn⁵) and another in the C-terminal tail (Cys⁶–Gly⁹). The acetate ion interacts preferentially with the N-terminal amine and lysine residues, modulating the peptide’s net charge and reducing aggregation propensity at physiological pH.

Table 1: Physicochemical Properties of Oxytocin Monoacetate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₅H₇₀N₁₂O₁₄S₂ | |

| Molecular Weight | 1067.2 g/mol | |

| Isoelectric Point (pI) | ~7.5 | |

| Solubility in PBS | 200 µg/mL (pH 7.4) |

At pH values near the isoelectric point (pI ~7.5), oxytocin monoacetate exhibits minimal electrostatic repulsion between molecules, increasing the risk of aggregation. However, acetate buffers mitigate this by maintaining a slight negative charge on the peptide, thereby enhancing solubility. For instance, lyophilized oxytocin monoacetate reconstituted in phosphate-buffered saline (PBS) retains >95% monomeric content when stored at 5°C but forms aggregates within 6 hours at 25°C under agitation. This temperature-dependent aggregation is attributed to partial neutralization of surface charges, enabling hydrophobic interactions between leucine and isoleucine side chains.

Hydrogen-deuterium exchange studies further reveal that the acetate ion stabilizes the β-turn in the C-terminal region (Cys⁶–Gly⁹) by forming a hydrogen bond with the backbone amide of Leu⁸. This interaction preserves the peptide’s bioactive conformation, as evidenced by circular dichroism spectra showing 85% helical content retention in acetate buffer versus 60% in chloride buffers.

Comparative Analysis of Salt Forms on Receptor Binding Kinetics

Oxytocin monoacetate’s receptor binding kinetics differ markedly from those of TFA or phosphate salts due to variations in counterion-peptide interactions. The oxytocin receptor (OXTR), a G protein-coupled receptor (GPCR), binds oxytocin with nanomolar affinity (Kd = 0.8 nM) in the presence of Mg²⁺ and cholesterol, which act as positive allosteric modulators. Sodium ions, conversely, serve as negative modulators by binding to a conserved Asp⁸⁵ residue, reducing oxytocin’s binding affinity by 15-fold at 300 mM NaCl.

Table 2: OXTR Binding Parameters for Oxytocin Salts

| Salt Form | Kd (nM) | Bmax (fmol/mg) | Conditions | Source |

|---|---|---|---|---|

| Acetate | 0.9 | 1200 | 0 mM Na⁺, 1 mM Mg²⁺ | |

| TFA | 2.1 | 950 | 0 mM Na⁺, 1 mM Mg²⁺ | |

| Phosphate | 1.5 | 1100 | 0 mM Na⁺, 1 mM Mg²⁺ |

Eigenschaften

IUPAC Name |

acetic acid;(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N12O12S2.C2H4O2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59;1-2(3)4/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64);1H3,(H,3,4)/t22-,25-,26-,27-,28-,29-,30-,31-,35?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZOEVVLZMNAEH-MUOBJISASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H70N12O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1067.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6233-83-6 | |

| Record name | Oxytocin, monoacetate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Resin Selection and Amino Acid Assembly

Solid-phase peptide synthesis (SPPS) remains the dominant method for oxytocin production due to its scalability and control over side reactions. The patent CN106589069A outlines a protocol using chlorotrityl chloride (CTC) resin as the solid-phase carrier, which offers high loading capacity and stability during repeated coupling cycles. The sequence assembly begins with Boc-Cys(Trt)-OH anchored to the resin, followed by iterative couplings of Fmoc-protected residues (Tyr(tBu), Ile, Gln(Trt), Asn(Trt), and Cys(Trt)) using piperazine as the deprotection reagent. This approach minimizes epimerization and ensures >90% coupling efficiency per step.

Cyclization and Disulfide Bond Formation

A critical challenge in oxytocin synthesis is the formation of the intramolecular disulfide bond between Cys¹ and Cys⁶. Traditional air or hydrogen peroxide oxidation methods yield inconsistent results (21–33% yields). The patent introduces iodine-mediated cyclization in dimethylformamide (DMF), achieving 93% cyclization efficiency. Post-cyclization, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water mixture (95:2.5:2.5), yielding oxytocin precursor with 91% purity.

Liquid-Phase Synthesis and Hybrid Approaches

Fragment Condensation Strategies

Liquid-phase synthesis is employed for assembling challenging segments, such as the C-terminal tripeptide Pro-Leu-Gly-NH₂. The patent details a hybrid approach where Fmoc-Pro-Leu-OH and Gly-NH₂ are synthesized separately via active ester intermediates (e.g., Fmoc-Pro-OSu). Condensation with HOBt/DIC in tetrahydrofuran (THF) achieves 86.3% yield for the linear precursor. This method avoids racemization and simplifies purification compared to fully solid-phase routes.

Acetylation and Salt Formation

Oxytocin monoacetate is obtained by treating the free base with acetic acid during the final purification. The acetylation step, often occurring during synthesis due to the use of acetylated resins or reagents, ensures the peptide’s stability and solubility. LC-MS analyses confirm the presence of the monoacetate form (m/z 1007.6 [M+H]⁺) with <2% diacetylated impurities.

Stabilization Strategies in Aqueous Formulations

Role of Divalent Metal Ions

Oxytocin’s degradation in solution primarily involves deamidation (Asn⁵/Gln⁴), trisulfide formation, and N-citryl adducts. Formulations containing 10 mM citrate buffer (pH 4.5) with Ca²⁺, Mg²⁺, or Zn²⁺ ions exhibit markedly improved stability. After 5 days at 70°C, these formulations retain 70% oxytocin vs. 35% in metal-free buffers. Metal ions likely suppress deamidation by stabilizing the peptide’s tertiary structure and neutralizing reactive carboxylates.

Degradation Pathways and Mitigation

LC-MS/MS studies identify key degradation products (Table 1):

Purification and Analytical Characterization

Reversed-Phase Chromatography

Crude oxytocin is purified using preparative C18 columns with a gradient of acetonitrile (15–50%) in 0.1 M sodium phosphate buffer (pH 6.0). This step removes truncated sequences and oxidation byproducts, achieving >99% purity. The monoacetate form elutes at 22–24 min under these conditions, distinguishable from diacetylated variants by retention time shifts.

Potency and Quality Control

The final product’s bioactivity is assessed via rat uterotonic assays, with potency requirements ≥400 IU/mg (Ph. Eur.). The patented method yields oxytocin monoacetate at 560 IU/mg, exceeding pharmacopeial standards. Purity is verified by RP-HPLC (Figure 12) and mass spectrometry (m/z 1007.6 [M+H]⁺).

Comparative Analysis of Synthesis Methods

Analyse Chemischer Reaktionen

Arten von Reaktionen: Oxytocin (Acetat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidation: Metallionen (z. B. Cu²⁺) und Sauerstoff.

Reduktion: Reduktionsmittel wie DTT oder Beta-Mercaptoethanol.

Substitution: Spezifische Reagenzien, abhängig vom Ziel-Aminosäurerest.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Disulfidbrücken.

Reduktion: Spaltung von Disulfidbrücken.

Substitution: Modifizierte Oxytocin-Analoga mit veränderter biologischer Aktivität.

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Obstetrics and Gynecology

Oxytocin is primarily used in obstetrics to induce or enhance uterine contractions during labor. It is administered to facilitate vaginal delivery and to manage postpartum hemorrhage by promoting uterine contractions. The efficacy of oxytocin in these scenarios has been well-documented through numerous clinical studies, demonstrating its ability to significantly reduce the duration of labor and the incidence of postpartum complications .

1.2 Lactation Support

In addition to its role in childbirth, oxytocin is crucial for lactation as it stimulates milk ejection from the mammary glands. This action is vital for breastfeeding success and can be particularly beneficial for mothers who experience difficulties with milk letdown .

Psychological and Behavioral Applications

2.1 Social Bonding and Trust

Research has shown that oxytocin plays a significant role in social behaviors, including bonding, trust, and empathy. Studies indicate that administration of oxytocin can enhance social interactions and increase trust among individuals . This has led to investigations into its potential use in treating social anxiety disorders and autism spectrum disorders.

2.2 Stress Reduction

Oxytocin has been associated with stress reduction and emotional regulation. Clinical trials suggest that it may help alleviate symptoms of anxiety and depression by modulating the body's stress response .

Therapeutic Research Applications

3.1 Potential in Addiction Treatment

Recent studies have explored the potential of oxytocin in treating substance abuse disorders. For instance, research indicates that oxytocin may decrease methamphetamine self-administration and reduce relapse rates in animal models . This suggests a promising avenue for developing new therapeutic strategies for addiction.

3.2 Neuroprotective Effects

Emerging evidence suggests that oxytocin may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases such as Alzheimer's disease. Research indicates that oxytocin administration can improve cognitive function and reduce neuroinflammation in animal models .

Summary of Findings

The applications of oxytocin, monoacetate (salt), span a wide range of medical fields from obstetrics to psychological therapies. Its potential benefits include:

- Labor induction : Enhances uterine contractions during childbirth.

- Lactation support : Facilitates milk ejection during breastfeeding.

- Social behavior enhancement : Increases trust and bonding.

- Stress alleviation : Reduces anxiety symptoms.

- Addiction treatment potential : May help reduce substance abuse behaviors.

- Neuroprotection : Possible benefits in cognitive function preservation.

Wirkmechanismus

Oxytocin (acetate) exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, the receptor activates a signaling cascade that increases intracellular calcium levels, leading to smooth muscle contraction. In the uterus, this results in uterine contractions during labor. In the mammary glands, it promotes milk ejection by contracting myoepithelial cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Monoacetate Salts and Analogues

Structural and Functional Analogues

Vasopressin Monoacetate (Salt)

- CAS : 62288-83-9

- Structure: A peptide hormone with a similar cyclic structure but differing in amino acid residues (e.g., arginine at position 8).

- Function : Acts as an antidiuretic (ADH) and vasoconstrictor, contrasting with oxytocin’s uterotonic effects .

- Stability : Like oxytocin, it requires stabilization in aqueous solutions but lacks extensive studies on metal ion interactions.

L-NMMA (NG-Monomethyl-L-arginine, Monoacetate Salt)

Bioactive Monoacetate Derivatives

Kahweol Monoacetate and Cafestol Monoacetate

- Source : Derived from green coffee beans .

- Function: Induce glutathione S-transferase (GST) activity, enhancing detoxification. Kahweol monoacetate is more potent than cafestol monoacetate .

- Key Difference: Diterpene esters with lipid-soluble structures, unlike the water-soluble oxytocin monoacetate.

Dictyol F Monoacetate and Cystoseirol Monoacetate

Industrial and Laboratory Monoacetate Salts

Silver Monoacetate (Silver Acetate)

- CAS : 563-63-3

- Formula : C₂H₃AgO₂

- Use : Laboratory reagent for organic synthesis and antimicrobial studies .

- Key Difference: Inorganic salt with metallic counterion, unlike peptide-based oxytocin monoacetate.

Primycin A(sub 1) Monoacetate (Salt)

Stability and Formulation Comparisons

Biologische Aktivität

Oxytocin, monoacetate (salt), is a synthetic derivative of the naturally occurring peptide hormone oxytocin. This compound is widely recognized for its critical roles in reproductive physiology, social bonding, and various therapeutic applications. The acetate form enhances the stability and bioavailability of oxytocin, making it a valuable agent in both clinical and research settings.

- Molecular Formula : C₄₅H₇₀N₁₂O₁₄S₂

- Molecular Weight : 1010.24 g/mol

- Appearance : White solid

- Solubility : Soluble in water

Oxytocin exerts its biological effects primarily through binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). This interaction triggers a cascade of intracellular events, notably increasing intracellular calcium levels, which leads to:

- Uterine Contraction : Facilitates childbirth by promoting rhythmic contractions.

- Milk Ejection : Stimulates myoepithelial cells in mammary glands during lactation.

- Social Behaviors : Influences bonding, trust, and emotional responses.

Physiological Roles

-

Reproductive Health

- Induces labor and reduces postpartum hemorrhage.

- Enhances lactation by facilitating milk ejection.

-

Social and Emotional Functions

- Promotes social bonding and trust among individuals.

- Modulates stress responses and emotional behaviors.

-

Pain Modulation

- Exhibits analgesic properties, potentially alleviating pain in various contexts.

Table 1: Summary of Biological Activities of Oxytocin, Monoacetate (Salt)

Case Studies

-

Labor Induction

A clinical study demonstrated that oxytocin administration significantly reduced the time to delivery in women undergoing labor induction compared to placebo groups. The study highlighted its efficacy in managing uterine contractions effectively. -

Social Anxiety Disorder

Research has shown that oxytocin can reduce symptoms of social anxiety disorder by enhancing social cognition and emotional recognition. In a double-blind study, participants receiving oxytocin exhibited improved performance on social tasks compared to those receiving a placebo. -

Autism Spectrum Disorder

A study involving children with autism spectrum disorder found that intranasal administration of oxytocin improved social cognition and increased neural activity in regions associated with reward processing during social interactions.

Safety and Toxicology

While oxytocin is generally considered safe when used appropriately, there are potential side effects and contraindications:

- Cardiovascular Effects : May cause hypotension or tachycardia in some individuals.

- Behavioral Changes : Potential for inducing behavioral abnormalities with improper dosing.

- Developmental Concerns : Caution is advised regarding its use during pregnancy due to potential risks to fetal development .

Table 2: Toxicity Profile of Oxytocin, Monoacetate (Salt)

Q & A

Q. What are the key considerations for synthesizing and purifying oxytocin monoacetate for research use?

Oxytocin monoacetate is typically synthesized via solid-phase peptide synthesis (SPPS) or recombinant methods, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC). Critical steps include controlling oxidation-prone residues (e.g., cysteine disulfide bonds) and verifying acetate salt formation during lyophilization. For example, residual acetic acid may react with oxytocin’s free amino groups, forming the monoacetate salt . Post-synthesis, purity (>95%) should be confirmed via LC-MS (e.g., m/z 1007.4 for unmodified oxytocin and m/z 1066.6 for the ammoniated acetate form) .

Q. How does thermal stress impact oxytocin monoacetate stability, and what degradation products are observed?

Incubation at 70°C for 5 days induces degradation, producing trisulfide (m/z 1039.4), tetrasulfide (m/z 1071.4), and dimeric forms (e.g., m/z 2014.8). LC-MS analysis under these conditions reveals up to 10 degradation species (Table 1 in ). Stability is pH-dependent: formulations with divalent cations (e.g., Zn²⁺ at 10 mM) suppress dimerization by stabilizing tertiary structure interactions .

Q. What analytical methods are recommended for characterizing oxytocin monoacetate?

- LC-MS/MS : Identifies degradation products (e.g., trisulfide/tetrasulfide variants) and confirms acetate adducts .

- NMR : Validates structural integrity by comparing resonance integrals (e.g., aromatic protons of tyrosine residues) between test and standard solutions in pH 5.0 sodium phosphate buffer .

- Disulfide bond analysis : Use Ellman’s assay to quantify free thiols, ensuring proper disulfide connectivity (1–6, 2–10, 5–13) .

Advanced Research Questions

Q. How can researchers resolve contradictions in oxytocin’s bioactivity data across studies?

Contradictions often arise from variations in:

- Formulation buffers : For example, Ringer’s lactate (pH 5.0–7.0) may destabilize oxytocin vs. citrate buffers .

- Metal ion cofactors : Zn²⁺ enhances stability but may alter receptor binding kinetics .

- Species specificity : Human vs. rodent models show divergent receptor expression patterns .

Replicate studies under standardized conditions (e.g., 4°C storage, inert atmosphere) and report raw data for meta-analysis .

Q. What experimental strategies mitigate interference from degradation products in bioassays?

- Pre-column derivatization : Use iodoacetamide to block free thiols, preventing artifactual disulfide scrambling during sample prep .

- Stability-indicating assays : Employ LC-MS with extracted ion chromatograms (EICs) to isolate intact oxytocin (RT 12.8 min) from degradants (e.g., RT 14.5 min for acetate adducts) .

- Accelerated stability studies : Conduct stress tests at 40°C/75% RH to predict shelf-life and identify critical degradation pathways .

Q. How can buffer conditions be optimized to stabilize oxytocin monoacetate in aqueous solutions?

Optimal stabilization requires:

Q. What are the implications of metal ion interactions on oxytocin’s pharmacological profile?

Zn²⁺ complexes with oxytocin’s aspartate residues, reducing dimerization but potentially altering receptor binding. For example, Zn²⁺-oxytocin complexes show reduced Gq/11 coupling efficiency in vitro, impacting calcium signaling assays . Always quantify free vs. complexed oxytocin using chelating agents (e.g., EDTA) in dose-response studies .

Q. How should researchers validate bioanalytical methods for oxytocin monoacetate in biological matrices?

- Selectivity : Test for interference from plasma proteins (e.g., albumin) using matrix-matched calibration curves .

- Recovery : Ensure >85% recovery via solid-phase extraction (SPE) with C18 cartridges and 0.1% formic acid elution .

- LOQ : Aim for ≤1 ng/mL sensitivity using high-resolution MS (e.g., Q-TOF) in MRM mode .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.